N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their coupling with a benzodioxole moiety. The key steps include:
Formation of Furan and Thiophene Derivatives: These can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Coupling Reactions: The furan and thiophene derivatives are then coupled with a benzodioxole precursor using reagents like potassium t-butoxide under microwave irradiation.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using amine derivatives and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Pd/C, hydrogen gas, ethanol as solvent, room temperature.
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines), solvents like DCM or acetonitrile, varying temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield fully saturated derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings and exhibit various pharmacological properties.
Furan Derivatives: Compounds such as furan-2-carboxylic acid derivatives, which are used in medicinal chemistry and materials science.
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is unique due to its combination of furan, thiophene, and benzodioxole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-18(12-5-6-15-16(9-12)23-11-22-15)19-10-13(14-3-1-7-21-14)17-4-2-8-24-17/h1-9,13H,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVIYAMOZPXSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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